molecular formula C25H26O6 B1631450 Broussoflavonol F CAS No. 162558-94-3

Broussoflavonol F

Cat. No. B1631450
M. Wt: 422.5 g/mol
InChI Key: KNMMNUQOUANAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Broussoflavonol F is a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . It has been found to possess xanthine oxidase inhibitory activity . It also has an antiplatelet effect, which is partially due to an inhibitory effect on cyclooxygenase, and can inhibit arachidonic acid (AA)-induced platelet aggregation . Broussoflavonol F also shows inhibitory activities on mushroom tyrosinase .


Synthesis Analysis

Prenylated flavonoids like Broussoflavonol F are characteristic of being modified by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation . This enriches the structural and biological diversity of prenylated flavonoids .


Molecular Structure Analysis

The molecular weight of Broussoflavonol F is 422.47 and its formula is C25H26O6 . It belongs to the structural classification of Flavonoids, Flavonols, Phenols, and Polyphenols .


Chemical Reactions Analysis

While specific chemical reactions involving Broussoflavonol F are not detailed in the search results, prenylated flavonoids like Broussoflavonol F have more potential for further modification, such as oxidation, cyclization, and hydroxylation .


Physical And Chemical Properties Analysis

Broussoflavonol F is a yellow powder . Its CAS number is 162558-94-3 .

Scientific Research Applications

Pharmacological Research

Broussoflavonol F is used in pharmacological research . It’s one of the active compounds found in the Broussonetia genus, which includes Broussonetia papyrifera (BP), Broussonetia kazinoki (BK), and Broussonetia luzonica (BL) . These compounds have exhibited a variety of pharmacological effects such as antitumor, antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antibacterial, and antiviral properties . Broussoflavonol F, along with other compounds like broussoflavan A, broussoaurone A, and broussoflavonol G, inhibited the Fe 2±induced formation of TBARS in a concentration-dependent manner, with IC 50 values of 2.1, 2.7, 1.0 and 1.2 µM, respectively .

Synthetic Precursor Compounds

Broussoflavonol F serves as a synthetic precursor compound . It’s used in the synthesis of more complex molecules. The specific details of its application in this field, the methods of application or experimental procedures, and the results or outcomes obtained are not available in the current resources.

Anti-Cancer Research

Broussoflavonol F has been found to exhibit inhibitory effects against human lung, liver, and breast cancer cells . This makes it a valuable compound in anti-cancer research. The specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the current resources.

Cosmetics Industry

Broussoflavonol F is used in the cosmetics industry . Paper mulberry, which contains Broussoflavonol F, is one of the most common skin-lightening agents in the beauty industry due to its strong anti-tyrosinase activity . It’s widely applied in cosmetics for skin lightening and skin moisturizing purposes and shows potential for application in hair care products due to the hair nourishing effects .

Traditional Chinese Medicine

Broussoflavonol F is found in the Broussonetia genus, which is recognized for its value in many Chinese traditional herbs . The genus mainly includes Broussonetia papyrifera (BP), Broussonetia kazinoki (BK), and Broussonetia luzonica (BL) . These species have been an excellent source of conventional medicine to treat different diseases .

Anti-Diabetic Research

Broussoflavonol F has also shown potential in antidiabetic research . The specific details of its application in this field, the methods of application or experimental procedures, and the results or outcomes obtained are not available in the current resources.

Anti-Bacterial Research

Broussoflavonol F has shown antibacterial properties . The specific details of its application in this field, the methods of application or experimental procedures, and the results or outcomes obtained are not available in the current resources.

properties

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMMNUQOUANAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Broussoflavonol F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Broussoflavonol F
Reactant of Route 2
Reactant of Route 2
Broussoflavonol F
Reactant of Route 3
Reactant of Route 3
Broussoflavonol F
Reactant of Route 4
Broussoflavonol F
Reactant of Route 5
Broussoflavonol F
Reactant of Route 6
Broussoflavonol F

Citations

For This Compound
117
Citations
CN Lin, CM Lu, HC Lin, SC Fang, BJ Shieh… - Journal of natural …, 1996 - ACS Publications
… A, kazinol A, broussoaurone A, and broussoflavonol F showed strong inhibition of arachidonic acid (… A, and broussoflavonol F are partially due to an inhibitory effect on cyclooxygenase. …
Number of citations: 134 pubs.acs.org
LK Dewi, M Sahlan, DK Pratami, A Agus… - International Journal of …, 2021 - scholar.ui.ac.id
… -4'-methoxy-8-prenylflavanone acid and broussoflavonol F (binding affinity-7.9 kcal/mol) with … -4'-methoxy-8-prenylflavanone acid and broussoflavonol F, with values of-8.1 kcal/mol,-7.9 …
Number of citations: 13 scholar.ui.ac.id
ZP Zheng, KW Cheng, J Chao, J Wu, M Wang - Food Chemistry, 2008 - Elsevier
… using l-tyrosine as substrate were investigated and the IC 50 values of 3,5,7,4′-tetrahydroxy-3′-(2-hydroxy-3-methylbut-3-enyl)flavone, uralenol, quercetin and broussoflavonol F …
Number of citations: 173 www.sciencedirect.com
M Sahlan, R Irdiani, D Flamandita, R Aditama… - Journal of King Saud …, 2021 - Elsevier
… docking scores were obtained for broussoflavonol F, glyasperin A, and sulabiroins A, with values of −7.8, −7.8, and −7.6 kcal/mol, respectively. Broussoflavonol F and glyasperin A are …
Number of citations: 41 www.sciencedirect.com
AC Khayrani, R Irdiani, R Aditama, DK Pratami… - Journal of King Saud …, 2021 - Elsevier
… Broussoflavonol F formed a hydrogen bond with His 345 and generated hydrophobic interactions with Arg 273 and Thr 371 . The hydrogen bonds formed are not as strong as the …
Number of citations: 46 www.sciencedirect.com
SC Fang, BJ Shieh, RR Wu, CN Lin - Phytochemistry, 1995 - Elsevier
… In continuous work on the same plant, two new isoprenylated flavonols, broussoflavonol E (1) [8,2',6'-tri-(3,3-dimethylallyl)5,7,3',4'-tetrahydroxyflavonol], broussoflavonol F (2) [8,Y-di-(3,3…
Number of citations: 57 www.sciencedirect.com
M Tanjung, EH Hakim, Elfahmi… - Natural product …, 2012 - journals.sagepub.com
… A and B, have been isolated from the leaves of Macaranga recurvata (Euphorbiaceaae), along with the known compounds diisoprenylaromadendrin, glyasperin A and broussoflavonol F…
Number of citations: 24 journals.sagepub.com
ET Arung, Syafrizal, WF Pasedan… - Natural Product …, 2020 - journals.sagepub.com
… Broussoflavonol F and glyasperin A showed antioxidant (DPPH and … broussoflavonol F as an antioxidant and melanin inhibitor in B16 melanoma cells. In summary, broussoflavonol F …
Number of citations: 6 journals.sagepub.com
R Miyata, M Sahlan, Y Ishikawa… - Journal of natural …, 2019 - ACS Publications
… The five known compounds glyasperin A, broussoflavonol F, (2S)-5,7-dihydroxy-4′-methoxy-8-prenylflavanone, (1′S)-2-trans,4-trans-abscisic acid, and (1′S)-2-cis,4-trans-abscisic …
Number of citations: 43 pubs.acs.org
M Tanjung, TS Tjahjandarie, MF Aldin… - Natural Product …, 2023 - Taylor & Francis
… Four isoprenylated flavonols, including two new compounds, macainermisins AB (1-2), and two known compounds, sinoflavonoid P (3), broussoflavonol F (4), were isolated from the …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.